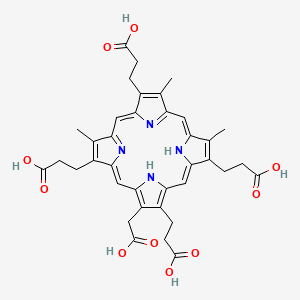

Pentacarboxylporphyrin I

Description

Contextual Overview of Porphyrin Macrocycles in Contemporary Chemistry

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole (B145914) subunits linked by methine bridges. nih.govwikipedia.org Their unique 18-π electron conjugated system imparts exceptional stability and fascinating photophysical properties, making them fundamental players in both nature and the laboratory. nih.govnih.gov In the biological realm, they are famously known as the "pigments of life," with iron-containing heme being essential for oxygen transport in blood and magnesium-containing chlorophylls (B1240455) driving photosynthesis in plants. wikipedia.orgnih.govmayoclinic.org

In contemporary chemistry, the versatility of the porphyrin macrocycle has led to its application in a vast array of fields. researchgate.netnih.govporphyriafoundation.org Their ability to chelate a wide variety of metal ions allows for the fine-tuning of their electronic and catalytic properties. mayoclinic.orgnih.gov This has made metalloporphyrins valuable as catalysts in a range of organic reactions, including oxidations and epoxidations. nih.govmdpi.comnih.gov Furthermore, the remarkable light-absorbing and emitting characteristics of porphyrins are harnessed in areas such as photodynamic therapy (PDT) for cancer, where they act as photosensitizers to generate cytotoxic reactive oxygen species upon light activation. researchgate.netporphyriafoundation.orgresearchgate.net Their potential extends to materials science, where they are investigated for use in molecular electronics, sensors, and solar energy conversion. researchgate.netmdpi.comnumberanalytics.com

Significance of Carboxylated Porphyrins in Fundamental and Applied Chemical Sciences

The introduction of carboxyl groups onto the porphyrin periphery significantly influences their chemical and physical properties, leading to a distinct set of applications. The number and position of these carboxylate substituents dictate the molecule's water solubility, a critical factor for biological applications. oup.com For instance, highly carboxylated porphyrins are water-soluble, while those with fewer carboxyl groups are more lipophilic. oup.com This tunable solubility is paramount for their use in fields like photodynamic therapy, as it affects their biodistribution and cellular uptake. mayoclinic.org

Carboxylated porphyrins, including Pentacarboxylporphyrin I, are crucial in the study of heme biosynthesis and the diagnosis of porphyrias, a group of genetic disorders caused by deficiencies in the enzymes of the heme synthesis pathway. nih.govfrontiersin.orgfrontierspecialtychemicals.com The specific pattern of carboxylated porphyrins excreted in urine and feces serves as a diagnostic fingerprint for different types of porphyria. frontierspecialtychemicals.comnih.gov Beyond diagnostics, the carboxyl groups can act as anchoring points for conjugation to other molecules, such as targeting moieties or solid supports, expanding their utility in drug delivery and heterogeneous catalysis. nih.gov The photophysical properties of carboxylated porphyrins are also an active area of research, with studies focusing on how the number and arrangement of carboxyl groups affect their absorption and emission spectra, as well as their efficiency as photosensitizers. nih.govresearchgate.net

Historical Development and Evolution of Research on this compound

The history of this compound is intrinsically linked to the broader history of porphyrin research and the elucidation of the heme biosynthetic pathway. The story begins with the recognition of "hematoporphyrin" in the mid-19th century and the subsequent understanding that porphyrins were the fundamental structures behind the colors of life. nih.govphysicalrules.com The term "porphyria" was coined in the early 20th century to describe diseases associated with the abnormal excretion of these pigments. nih.govaapg.org

The identification and separation of individual porphyrin isomers, including this compound, became possible with the development of chromatographic techniques. Early methods were often laborious and provided limited resolution. oup.com A significant leap forward came with the advent of high-performance liquid chromatography (HPLC), which allowed for the efficient separation and quantification of different carboxylated porphyrins from biological samples. nih.govnih.govnih.gov This was crucial for establishing the diagnostic patterns of porphyrin excretion in various porphyrias.

Research into the enzymatic basis of porphyrias led to the discovery of uroporphyrinogen decarboxylase (UROD), the enzyme responsible for the sequential removal of four carboxyl groups from uroporphyrinogen to form coproporphyrinogen. wikipedia.orgnih.govnih.govwikipedia.org A deficiency in this enzyme leads to the accumulation of porphyrins with eight, seven, six, and five carboxyl groups, including this compound. nih.gov Thus, the study of this compound has evolved from its initial discovery as a urinary pigment to its current status as a key biomarker for diagnosing porphyria cutanea tarda and hepatoerythropoietic porphyria, conditions resulting from UROD deficiency. wikipedia.orgnih.govfrontierspecialtychemicals.comwikipedia.org

Current Research Paradigms and Unaddressed Challenges Pertaining to this compound

Current research involving this compound is primarily centered on its role as a diagnostic marker. A major challenge remains the accurate and rapid differential diagnosis of porphyrias, as many of the symptoms are nonspecific and can overlap with other conditions. mayoclinic.orgporphyriafoundation.orgnumberanalytics.comnih.gov Improving the sensitivity and specificity of analytical methods for porphyrin analysis, including this compound, is an ongoing effort. nih.govnumberanalytics.com This includes the development of advanced techniques like mass spectrometry and capillary electrophoresis to complement traditional HPLC methods. nih.govnumberanalytics.com

A significant unaddressed challenge is the limited understanding of the broader biological roles and potential therapeutic applications of this compound beyond its function as a biomarker. While its accumulation is a clear indicator of enzymatic dysfunction, its own potential bioactivity or toxicity is not well-characterized.

Furthermore, fundamental research into the specific photophysical properties of this compound is an area that warrants more in-depth investigation. While general properties of carboxylated porphyrins are known, detailed studies on how the specific arrangement of the five carboxyl groups in the "I" isomer influences its electronic structure, excited-state dynamics, and photosensitizing capabilities are scarce. nih.govresearchgate.netresearchgate.net Such studies could reveal novel applications in areas like targeted photodynamic therapy or as specialized photosensitizers.

The synthesis of pure, well-characterized this compound isomers is another critical area. nih.gov The availability of these compounds as analytical standards is essential for the accuracy of diagnostic tests. Developing more efficient and scalable synthetic routes to these molecules would greatly benefit the research community.

Properties

CAS No. |

28100-78-9 |

|---|---|

Molecular Formula |

C37H38N4O10 |

Molecular Weight |

698.7 g/mol |

IUPAC Name |

3-[8,13,18-tris(2-carboxyethyl)-17-(carboxymethyl)-3,7,12-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C37H38N4O10/c1-17-20(4-8-33(42)43)28-14-27-19(3)22(6-10-35(46)47)30(40-27)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-29-21(5-9-34(44)45)18(2)26(39-29)13-25(17)38-28/h13-16,39,41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

InChI Key |

YDYIPLSPVWGSRD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O |

Synonyms |

pentacarboxylic porphyrin pentacarboxylic porphyrin, monohydrochloride, (cis)-isomer pentacarboxylic porphyrin, monohydrochloride, (trans)-(+)-isomer pentacarboxylic porphyrin, monohydrochloride, (trans)-(+-)-isomer pentacarboxyporphyrin |

Origin of Product |

United States |

Synthetic Methodologies for Pentacarboxylporphyrin I

Classical and Established Approaches to Porphyrin Core Synthesis

The bedrock of much porphyrin synthesis lies in the acid-catalyzed condensation of pyrroles and aldehydes. rsc.org These methods, while often used to create simpler, symmetrical porphyrins, have been adapted for more complex targets.

The synthesis of meso-substituted porphyrins was pioneered by Paul Rothemund in the 1930s and later significantly improved by Adler, Longo, and Lindsey. The Rothemund reaction itself, involving heating pyrrole (B145914) and an aldehyde in a sealed tube, gave very low yields. nih.gov The subsequent Adler-Longo and Lindsey methods offered substantial improvements by modifying reaction conditions, making porphyrin synthesis far more accessible. nih.govnih.gov

The Adler-Longo method involves refluxing the pyrrole and aldehyde in an organic acid like propionic or acetic acid, open to the air. nih.gov This one-step process is procedurally simple but can be harsh, and yields are typically in the 10-30% range due to the formation of tar-like byproducts. nih.govacs.org

The Lindsey synthesis represented a major advance, particularly for sensitive aldehydes. It is a two-step, one-flask procedure:

Condensation: Pyrrole and aldehyde are stirred at high dilution in a chlorinated solvent (e.g., dichloromethane) with an acid catalyst (e.g., trifluoroacetic acid, TFA, or a Lewis acid like BF₃·OEt₂) under an inert atmosphere. This allows the reactants to reach equilibrium with the non-aromatic porphyrinogen (B1241876) intermediate. nih.govyoutube.com

Oxidation: An oxidizing agent, typically a quinone like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is added to the mixture to convert the porphyrinogen to the final aromatic porphyrin. nih.govyoutube.com

The Lindsey conditions are much milder and afford higher yields (30-40% or more) by minimizing side reactions and polymerization. nih.gov For a complex target like Pentacarboxylporphyrin I, which would require specialized, functionalized pyrrole building blocks, the mildness of the Lindsey conditions would be essential to preserve the carboxylic acid groups (likely in a protected ester form) during the synthesis.

| Method | Catalyst | Solvent | Temperature | Key Features | Typical Yield |

| Rothemund (1936) | None (or various) | Pyridine/Methanol | High (150-220°C) | Sealed tube, harsh conditions, low yield. nih.gov | <10% |

| Adler-Longo (1967) | Propionic/Acetic Acid | Propionic/Acetic Acid | Reflux (~140°C) | One-step, aerobic, simpler but can be harsh. nih.gov | 10-30% |

| Lindsey (1986) | TFA or BF₃·OEt₂ | Dichloromethane | Room Temperature | Two-step (condensation, then oxidation), high dilution, mild conditions. nih.gov | 30-40%+ |

The fundamental reaction in these syntheses is an acid-catalyzed electrophilic substitution on the pyrrole ring. The mechanism begins with the protonation of the aldehyde's carbonyl group by the acid catalyst, making it a potent electrophile. youtube.com A pyrrole molecule then attacks the activated carbonyl carbon, leading to a carbinol intermediate. This intermediate quickly dehydrates and is attacked by a second pyrrole, forming a dipyrromethane. This process repeats, elongating the polypyrrolic chain until a linear tetrapyrrole (a bilane) is formed. Finally, intramolecular cyclization yields the porphyrinogen, which is a colorless, non-aromatic macrocycle. youtube.com The final, crucial step is the oxidation of the porphyrinogen, which removes six hydrogen atoms to create the fully conjugated, aromatic porphyrin macrocycle. nih.gov

Recent advancements have explored performing these condensations under solvent-free mechanochemical conditions or in aqueous micellar solutions, presenting greener alternatives to traditional organic solvents. nih.govacs.org

Specific Strategies for Direct Synthesis of this compound Derivatives

Synthesizing a highly unsymmetrical porphyrin like this compound, which has a specific arrangement of five carboxyl groups around its periphery, cannot be achieved by simple one-pot condensations, which would yield a statistical mixture of isomers. Instead, stepwise methods that allow for the controlled and sequential assembly of different building blocks are required.

To enforce a specific substitution pattern, chemists build the porphyrin from larger, pre-functionalized blocks.

The MacDonald [2+2] synthesis is a cornerstone of this approach. It involves the acid-catalyzed condensation of two different dipyrromethane units. nih.gov Typically, a 1,9-diformyldipyrromethane is reacted with a 1,9-diunsubstituted dipyrromethane. acs.orgnih.gov By carefully designing the substituent groups on each of the two dipyrromethane precursors, a porphyrin with a defined, unsymmetrical structure can be assembled with high regiocontrol, avoiding the scrambling seen in simpler methods. nih.govacs.org A variation is the [3+1] approach, which combines a tripyrrane with a pyrrole-dicarbinol. nih.gov

The a,c-biladiene route offers even greater versatility and is one of the most powerful methods for creating totally unsymmetrical porphyrins. rsc.org In this method, a linear tetrapyrrole chain, a 1,19-dideoxy-a,c-biladiene, is synthesized in a stepwise fashion. This open-chain precursor, which already contains all the atoms and substituents of the final porphyrin in the correct sequence, is then induced to cyclize. rsc.org The cyclization is often promoted by a metal salt, such as copper(II) chloride, which templates the reaction and oxidizes the macrocycle to the porphyrin level. rsc.org This method has been successfully used to synthesize porphyrins with various acetic and propionic acid side-chains, which are the types of substituents found in naturally occurring porphyrins like this compound. rsc.org

While the classical pyrrole-aldehyde condensations can be viewed as [4+4] multi-component reactions, more complex strategies have been developed. A mixed condensation involving two or more different aldehydes can be used to generate libraries of unsymmetrical porphyrins. However, this approach typically leads to a statistical mixture of products, including multiple symmetrical and unsymmetrical porphyrins, which then requires extensive chromatographic separation.

More sophisticated multi-component self-assembly methods use pre-designed building blocks and metal-coordination templates to form complex structures like porphyrin prisms in a single step. nih.gov While often aimed at supramolecular structures rather than covalent macrocycle synthesis, these principles of pre-organization guide the design of more controlled one-pot reactions. Unexpectedly, it has been shown that under certain conditions, a one-pot condensation of pyrrole with a single, highly electron-rich aldehyde can directly yield an A₃B-type unsymmetrical porphyrin, deviating from the expected symmetrical A₄ product. lookchem.com This suggests that the electronic properties of the aldehyde can play a directing role, potentially opening new avenues for controlled multi-component synthesis. lookchem.com

Regioselective and Stereoselective Synthesis of this compound

Achieving the precise isomer of this compound requires absolute control over the placement of each substituent (regioselectivity) and, potentially, the three-dimensional arrangement of the side chains (stereoselectivity).

Regioselectivity is inherently addressed by the stepwise methods described above. Both the MacDonald [2+2] and a,c-biladiene syntheses are designed to ensure that specific substituents end up at pre-determined positions on the final macrocycle. nih.govrsc.org An alternative strategy for regiocontrol is the post-synthetic functionalization of a pre-formed porphyrin core. acs.org This can be achieved through metal-catalyzed C-H activation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which allow for the selective introduction of functional groups at specific meso- or β-positions of the porphyrin. acs.orgmdpi.comnih.govacs.org For example, a porphyrin can be synthesized with reactive handles like bromine atoms at specific locations, which are then replaced with other functional groups, such as those bearing carboxylic acids. nih.gov

Stereoselectivity in porphyrin synthesis is primarily concerned with the chirality of its peripheral substituents rather than the aromatic core itself. nih.gov While chemical synthesis often yields racemic mixtures, stereoselective methods can be employed. This can involve:

Using chiral catalysts, such as chiral iron salen or porphyrin complexes, to direct a reaction that installs a chiral center. acs.org

Conjugating the porphyrin with chiral auxiliaries, such as amino acids like proline. The inherent chirality of the amino acid can then influence the stereochemical outcome of subsequent reactions or induce a chiral self-assembly process. nih.gov

While many chemical syntheses of porphyrins are not stereoselective, the biosynthesis of natural porphyrins is under strict enzymatic control, ensuring perfect regio- and stereochemical outcomes. nih.govrsc.org Modern synthetic chemistry strives to mimic this level of precision through advanced catalytic and stepwise methodologies.

Control over Carboxyl Group Placement

Achieving regioselective control in the synthesis of a porphyrin with five distinct carboxyl groups is a complex task. The "I" isomer designation of this compound signifies a symmetrical arrangement of acetic and propionic acid side chains on its pyrrole precursors, a structure that originates from a specific biosynthetic pathway. wikipedia.orgyoutube.com In nature, this compound arises from the metabolic decarboxylation of Uroporphyrin I.

From a synthetic standpoint, several strategies are employed to control substituent placement on the porphyrin core:

Mixed Condensations: This approach involves the condensation of multiple different pyrrole precursors. However, it often leads to a statistical mixture of porphyrin products, necessitating laborious chromatographic separation. mdpi.org

Stepwise Synthesis: More controlled methods, such as the MacDonald [2+2] or [3+1] condensations, offer a higher degree of regioselectivity. mdpi.orgnih.govnih.gov These strategies involve the pre-synthesis of larger pyrrolic fragments (dipyrromethanes or tripyrranes) which are then condensed to form the final macrocycle. nih.govrsc.org For a target like this compound, this would require the meticulous design and synthesis of specific pyrrole and dipyrromethane building blocks bearing protected carboxyl functionalities.

Precursor-based Introduction: A common tactic involves synthesizing the porphyrin using precursors, such as aryl aldehydes, that already contain protected functional groups (e.g., esters). mdpi.com The desired carboxylic acids are then revealed in a final deprotection step, such as base hydrolysis.

| Synthetic Strategy | Description | Level of Control | Key Intermediates |

| Mixed Condensation | Condensation of two or more different pyrroles and/or aldehydes in one pot. | Low; produces statistical product mixtures. | Monopyrroles, Aldehydes |

| MacDonald [2+2] | Condensation of two different dipyrromethane units. | High; allows for synthesis of A₂B₂ and ABCD type porphyrins. | Dipyrromethanes |

| [3+1] Condensation | Reaction of a tripyrrane with a difunctionalized monopyrrole. | High; useful for specific unsymmetrical patterns. | Tripyrranes, Monopyrroles |

| Precursor Functionalization | Using starting materials (e.g., aldehydes) that already bear the desired (protected) functional groups. | High; functionality is built-in before macrocyclization. | Functionalized Aldehydes/Pyrroles |

This table provides an interactive overview of major synthetic strategies for substituted porphyrins.

Isomer Control in Porphyrin Synthesis

The term "type I" isomer refers to the specific arrangement of β-substituents around the porphyrin macrocycle. In the biosynthesis of porphyrins, four molecules of porphobilinogen (B132115) (a pyrrole with an acetic acid "A" and a propionic acid "P" side chain) are condensed. rsc.org

The enzyme uroporphyrinogen-I-synthase polymerizes these units into a linear tetrapyrrole. utah.edu In the absence of a second enzyme, uroporphyrinogen-III-cosynthase, this linear molecule spontaneously cyclizes to form uroporphyrinogen I, which has a symmetric AP-AP-AP-AP arrangement of side chains. wikipedia.orgutah.eduveteriankey.com Subsequent decarboxylation leads to this compound. In contrast, the enzymatic action of the cosynthase flips the final pyrrole unit before cyclization, leading to the biologically essential type III isomer (AP-AP-AP-PA). utah.eduveteriankey.comwikipedia.org

Synthetically achieving exclusive formation of the type I isomer requires methods that prevent the scrambling of pyrrole units during the condensation and cyclization steps. rsc.org Stepwise approaches like the MacDonald [2+2] synthesis are critical for this, as they join pre-formed, symmetrically defined dipyrromethanes, thereby locking in the desired substituent pattern and preventing the formation of other type isomers. nih.govrsc.org

Derivatization and Functionalization Strategies for this compound

The five carboxylic acid groups on this compound are primary handles for a wide array of chemical modifications, allowing for the covalent attachment of other molecules and the fine-tuning of its physicochemical properties.

Peripheral Modification via Carboxyl Groups

The carboxylic acid moieties are readily converted into other functional groups, most commonly esters and amides. This allows for the attachment of diverse molecular fragments.

Amide Coupling: The reaction of the porphyrin's carboxylic acids with amines to form stable amide bonds is a cornerstone of its functionalization. nih.gov This requires the activation of the carboxyl group, which can be achieved with a variety of coupling reagents. nih.gov For instance, reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) are commonly used to facilitate efficient amide bond formation, even with electron-deficient amines. nih.govorganic-chemistry.org

Esterification: The carboxyl groups can also be esterified, for example, by reacting with alcohols under acidic conditions or by coupling with amino-alcohols. This strategy can be used to introduce new functionalities or alter the solubility of the porphyrin.

| Coupling Reagent | Activating Species | Typical Reaction Conditions |

| EDC/HOBt | HOBt ester | Amine, CH₃CN or CH₂Cl₂, Room Temp |

| HATU | Acyliminium ion | Amine, DIPEA, DMF |

| HBTU | HBTU-activated ester | Amine, Hünig's base (DIPEA) |

| CDI | Acylimidazolide | Amine, Et₃N |

This interactive table summarizes common reagents used for amide bond formation from carboxylic acids.

Meso-Substitution and β-Pyrrolic Functionalization

Beyond the carboxyl groups, the porphyrin core itself—at the meso (methine bridge) and unsubstituted β-pyrrolic positions—can be functionalized. The presence of five electron-withdrawing carboxyl groups significantly influences the reactivity of the macrocycle. numberanalytics.comnih.gov These groups decrease the electron density of the π-system, making the porphyrin more resistant to electrophilic substitution but more susceptible to nucleophilic attack. numberanalytics.comrsc.org

Meso-Substitution: The direct functionalization of meso-positions can be challenging on such an electron-deficient porphyrin. However, reactions like the Vilsmeier-Haack reaction, which uses a POCl₃/DMF mixture to generate a formylating agent (Vilsmeier reagent), are used to introduce formyl (-CHO) groups onto electron-rich aromatic systems and can be applied to porphyrins. organic-chemistry.orgwikipedia.orgijpcbs.com This formyl group is a versatile synthon that can be converted into other functionalities. Another approach involves the reaction of porphyrins with organolithium reagents to introduce alkyl or aryl groups at the meso positions. mdpi.orgcapes.gov.br

β-Pyrrolic Functionalization: Direct C-H functionalization at the β-positions has emerged as a powerful tool. acs.org Transition metal-catalyzed reactions, such as iridium-catalyzed borylation or palladium-catalyzed arylation, allow for the regioselective introduction of substituents onto the porphyrin periphery. acs.org The steric and electronic properties of the existing substituents guide the regioselectivity of these transformations. rsc.org For this compound, the electron-withdrawing nature of the carboxyl groups would strongly influence the outcome of these reactions. rsc.org

Post-Synthetic Modifications and Scaffold Manipulation

Post-synthetic modification refers to the chemical transformation of an already assembled porphyrin macrocycle. acs.org This allows for the construction of highly complex and elaborated porphyrin architectures. The functional groups introduced via the strategies described above serve as anchor points for these modifications. For example, porphyrins functionalized with terminal alkyne or azide (B81097) groups can undergo highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," to link the porphyrin to other molecules, polymers, or surfaces. acs.org Amide coupling reactions can be used to construct elaborate porphyrin-cubane arrays or to link porphyrins to biomacromolecules.

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern organic synthesis increasingly emphasizes the use of environmentally benign methods. xjenza.orgroyalsocietypublishing.org The principles of green chemistry—such as maximizing atom economy, reducing waste, using safer solvents, and minimizing energy consumption—are highly relevant to the multi-step synthesis of complex molecules like porphyrins. scienceinschool.orgresearchgate.netacs.org

Several green methodologies have been successfully applied to general porphyrin synthesis and could be adapted for this compound:

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Greener Solvents: Traditional porphyrin syntheses often rely on high-boiling, hazardous solvents like propionic acid or chlorinated solvents. Greener alternatives include using water-methanol mixtures, which are less toxic and more environmentally friendly. xjenza.org

Solvent-Free Reactions: Mechanochemistry, which involves grinding solid reactants together (ball milling), allows for porphyrin synthesis to be conducted without any solvent, significantly reducing waste. royalsocietypublishing.org

Catalysis: The use of efficient and recyclable catalysts, particularly for C-H functionalization reactions, reduces the need for stoichiometric reagents and minimizes waste streams. acs.orgchemscene.com

| Synthetic Step | Traditional Method | Green Alternative | Benefit |

| Condensation | Reflux in high-boiling acid (e.g., propionic acid) | Microwave irradiation; Mechanochemical grinding (solvent-free) | Reduced energy use, shorter reaction time, less hazardous waste |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), DMF | Water-methanol mixtures, Ionic Liquids (ILs) | Reduced toxicity and environmental impact |

| Oxidation | Stoichiometric quinone oxidants (e.g., DDQ, chloranil) | Aerobic oxidation (air) | Higher atom economy, avoids toxic reagents |

| Functionalization | Stoichiometric halogenation followed by coupling | Catalytic direct C-H functionalization | Fewer synthetic steps, less waste |

This interactive table compares traditional and green approaches to porphyrin synthesis.

Solvent-Free and Reduced-Solvent Methodologies

The development of solvent-free and reduced-solvent synthetic methods represents a significant step towards greener chemical processes. In the context of porphyrin synthesis, techniques such as enzymatic catalysis in aqueous media and microwave-assisted solid-phase synthesis are at the forefront.

The initial step towards this compound involves the synthesis of its precursor, Uroporphyrinogen I. This is efficiently achieved through the enzymatic condensation of four molecules of porphobilinogen (PBG) in an aqueous buffer. This biocatalytic approach, utilizing the enzyme porphobilinogen deaminase, operates under mild pH and temperature conditions, obviating the need for organic solvents. nih.gov The spontaneous, non-enzymatic cyclization of the resulting linear tetrapyrrole (hydroxymethylbilane) in the absence of uroporphyrinogen-III cosynthase yields Uroporphyrinogen I. wikipedia.orgutah.edu

Subsequent conversion to Pentacarboxylporphyrinogen I is also an enzymatic process, catalyzed by uroporphyrinogen decarboxylase, which sequentially removes the carboxyl groups from the acetic acid side chains of the porphyrinogen macrocycle. medscape.comutah.edu This reaction typically occurs in an aqueous buffer system, further minimizing solvent use.

While direct solvent-free synthesis of this compound from its fundamental building blocks is not yet established, microwave-assisted synthesis on solid supports offers a promising reduced-solvent alternative for porphyrin synthesis in general. researchgate.netmdpi.com This method involves adsorbing the reactants onto a solid support like silica (B1680970) gel and irradiating the mixture with microwaves, which can significantly accelerate reaction times and reduce the need for bulk solvents. mdpi.com

| Methodology | Precursor/Reactants | Solvent/Support | Conditions | Yield | Reference |

| Enzymatic Synthesis of Uroporphyrinogen I | Porphobilinogen | Aqueous Buffer (e.g., Tris-HCl) | pH ~8.0, 37°C | High (quantitative conversion often reported) | nih.gov |

| Microwave-Assisted Synthesis (General Porphyrin) | Pyrrole, Aldehyde | Silica Gel | Microwave irradiation (e.g., 100-300W) | Varies (e.g., 51-96% for metalloporphyrins) | researchgate.net |

Note: Data for microwave-assisted synthesis is for general porphyrins and not specifically for this compound.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the synthesis of this compound, both biocatalysis and, potentially, photocatalysis play significant roles.

The enzymatic cascade from porphobilinogen to Pentacarboxylporphyrinogen I is a prime example of highly efficient biocatalysis. The enzymes porphobilinogen deaminase and uroporphyrinogen decarboxylase act as highly specific catalysts, ensuring the correct assembly and modification of the porphyrin macrocycle with minimal byproducts. medscape.comnih.gov The catalytic activity of these enzymes allows the reactions to proceed under mild conditions with high turnover numbers.

Recent research has explored photocatalytic decarboxylation of carboxylic acids using porphyrins themselves as photocatalysts. nsmsi.irrsc.orgnih.gov For instance, manganese or iron porphyrin complexes have been shown to catalyze the decarboxylation of various carboxylic acids under visible light irradiation. nsmsi.irrsc.org While specific application to Uroporphyrin I for the targeted synthesis of this compound has not been detailed, this approach presents an intriguing avenue for future research into a controlled, light-driven decarboxylation process.

| Catalytic Approach | Substrate | Catalyst | Conditions | Product | Reference |

| Biocatalysis | Porphobilinogen | Porphobilinogen Deaminase | Aqueous buffer, 37°C | Uroporphyrinogen I | nih.gov |

| Biocatalysis | Uroporphyrinogen I | Uroporphyrinogen Decarboxylase | Aqueous buffer | Pentacarboxylporphyrinogen I (and other decarboxylated products) | medscape.comutah.edu |

| Photocatalysis (Model Reaction) | α-Aryl Carboxylic Acids | Manganese Tetrakis(2,6-dichloro)porphyrin chloride | H₂O₂, light irradiation | Carbonyl products | nsmsi.ir |

Process Intensification and Atom Economy Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, the use of continuous flow reactors for the enzymatic steps is a key area of development. Continuous flow systems can offer superior control over reaction parameters, enhanced mass and heat transfer, and the potential for integrated product purification, leading to higher space-time yields. rsc.orgkit.edu For instance, immobilized enzyme reactors can be employed in a continuous flow setup, allowing for catalyst reuse and a more streamlined production process.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The enzymatic synthesis of Uroporphyrinogen I from four molecules of porphobilinogen is an excellent example of a highly atom-economical reaction. The primary byproduct is ammonia, resulting in a very high percentage of the reactant atoms being incorporated into the desired porphyrinogen structure.

The theoretical atom economy for the formation of Uroporphyrinogen I from porphobilinogen can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the reaction: 4 C₁₀H₁₄N₂O₄ (Porphobilinogen) → C₄₀H₄₄N₄O₁₆ (Uroporphyrinogen I) + 4 NH₃

This high degree of atom economy, coupled with the mild reaction conditions and the use of water as a solvent, underscores the green credentials of the biocatalytic route to this compound's precursor.

| Aspect | Methodology/Principle | Relevance to this compound Synthesis | Potential Benefits |

| Process Intensification | Continuous Flow Enzymatic Synthesis | Application to the synthesis of Uroporphyrinogen I and its subsequent decarboxylation. | Improved control, higher throughput, easier scale-up, potential for integrated purification. rsc.orgkit.edu |

| Atom Economy | Enzymatic synthesis of Uroporphyrinogen I | The biocatalytic condensation of porphobilinogen exhibits very high atom economy. | Minimizes waste generation, maximizes the use of starting materials. |

Coordination Chemistry of Pentacarboxylporphyrin I

Metalation Processes and Kinetics of Pentacarboxylporphyrin I

Metalation, the insertion of a metal ion into the porphyrin core, is a fundamental reaction. The general process for a free-base porphyrin (H₂P) reacting with a metal salt (MX₂) can be described as:

H₂P + MX₂ → M(P) + 2HX

This reaction is often more complex than the simple equation suggests, involving intermediates and being highly dependent on reaction conditions. For water-soluble porphyrins like this compound, the aqueous environment adds layers of complexity, including pH effects and the speciation of the metal ion.

This compound, with its five carboxylic acid groups, can readily coordinate with a variety of transition metal ions. These carboxylate groups enhance water solubility and provide additional sites for metal ion interaction, potentially influencing the metalation rate and the stability of the final complex. Studies on other carboxylated porphyrins have demonstrated successful complexation with ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). rsc.org The introduction of a carboxylate function into porphyrins allows for a variety of modifications, including coordination and conjugation, which are central to enhancing the efficiency of macrocycles. rsc.org

The general order of reactivity for metal ion incorporation into water-soluble porphyrins has been established as Cu(II) > Zn(II) > Mn(II) > Co(II) > Fe(II) > Ni(II). researchgate.net This trend is influenced by factors such as the dehydration rate of the aqueous metal ion and its ionic radius. The formation of an intermediate "sitting-atop" (SAC) complex, where the metal ion interacts with the pyrrolic nitrogens before full insertion, is a key step in the mechanism. wikipedia.org

The table below summarizes the complexation of various transition metal ions with related water-soluble porphyrins, which serves as a model for the expected behavior of this compound.

| Metal Ion | Porphyrin Model | Observations |

| Cu(II) | Tetraphenylporphyrin (TPP) | Rapid complexation, often used as a benchmark for reactivity. researchgate.net |

| Zn(II) | Uroporphyrin I | Widely studied; metalation is pH-dependent and can be subject to demetalation under acidic conditions. researchgate.net |

| Fe(III) | Carboxyphenyl Porphyrin | Forms stable complexes, often studied for catalytic and biological relevance. rsc.org The resulting complexes can be sensitive to oxidants and reductants. academie-sciences.fr |

| Mn(III) | Water-Soluble Porphyrins | The kinetics of its reactions are highly dependent on pH and the nature of axial ligands. nih.gov |

| Ni(II) | Water-Soluble Porphyrins | Generally exhibits slower insertion rates compared to Cu(II) and Zn(II). researchgate.net |

The kinetics of metal insertion into porphyrins are generally slow due to the rigidity of the porphyrin macrocycle, which must deform to allow the metal ion to enter the coordination cavity. For water-soluble porphyrins, the rate of metalation is often described by a two-term rate law, which can include pathways dependent on both the free porphyrin and its protonated forms, as well as the speciation of the metal ion in solution.

A general mechanism involves a pre-equilibrium step where the porphyrin and the solvated metal ion form an outer-sphere association complex, followed by the rate-determining insertion. researchgate.net

Kinetic Data for Metal Insertion into Related Porphyrins

| Porphyrin System | Metal Ion | Rate Constant (k) | Conditions |

| Tetrapyridylporphine | Cu(II) | High | Aqueous solution |

| Tetraphenylporphine (in DMSO) | Cu(II) | k = 1.7 x 10⁻³ s⁻¹ | 25°C, I = 0.2 M |

| Water-Soluble Porphyrins | Mn(III) | 4.0 x 10⁵ to 5.1 x 10⁷ M⁻¹s⁻¹ | pH-dependent |

Table data compiled from multiple sources. researchgate.netnih.gov

Thermodynamic parameters for metal insertion reveal that the process is often enthalpically driven. For the complexation of Cu(II) with tetraphenylporphine in DMSO, the pre-equilibrium has a ΔH° of 6.5 ± 0.1 kcal/mol and a ΔS° of 25.2 ± 0.5 eu. The subsequent activation parameters are ΔH‡ = 11.5 ± 0.3 kcal/mol and ΔS‡ = -32.6 ± 0.1 eu. researchgate.net These values highlight the significant energy barrier for the distortion of the porphyrin ring and the displacement of solvent molecules from the metal's coordination sphere.

For this compound, pH is a critical variable. The five carboxyl groups and the two inner-core nitrogen atoms have distinct pKa values. At low pH, the carboxyl groups are protonated (–COOH), and the inner nitrogens are also protonated (–NH⁺–), making the porphyrin core less available for metalation. At high pH (e.g., pH > 9.5), the carboxyl groups are deprotonated (–COO⁻), increasing the porphyrin's solubility and potentially facilitating metal complexation. nih.gov However, at very high pH, metal ions may precipitate as hydroxides, complicating the reaction.

Design and Synthesis of this compound Metal Complexes

The synthesis of specific metal complexes of this compound is guided by the principles of coordination chemistry, aiming to create structures with desired electronic, catalytic, or material properties.

The chelation of a metal ion by the four nitrogen atoms of the porphyrin macrocycle creates a highly stable, planar coordination environment. This interaction is governed by ligand field theory (LFT), which describes the splitting of the metal's d-orbitals by the electric field of the ligands (the four nitrogen atoms). wikipedia.org This d-orbital splitting determines the magnetic properties, color (UV-Vis absorption spectra), and reactivity of the resulting metalloporphyrin.

The substituents on the porphyrin periphery, such as the five carboxyl groups of this compound, can modulate the ligand field. Electron-withdrawing groups, like carboxylic acids, can influence the electron density at the porphyrin core, affecting the strength of the metal-nitrogen bonds and thus the d-orbital energies. Furthermore, these peripheral groups can cause non-planar distortions of the porphyrin ring (e.g., saddling or ruffling), which in turn significantly alters the electronic structure and photophysical properties of the complex. acs.orgacs.org In some cases, the carboxylate groups themselves can act as axial ligands, coordinating to the metal center from above or below the porphyrin plane, leading to five- or six-coordinate complexes. figshare.com

The synthesis of metal complexes of porphyrins is typically achieved by reacting the free-base porphyrin with a metal salt, often in a high-boiling point solvent like dimethylformamide (DMF) to ensure the reactants are soluble and the energy barrier for insertion is overcome. wikipedia.org For water-soluble porphyrins, these reactions can also be carried out in aqueous solutions, with careful control of pH. acs.org

Homometallic complexes , containing a single type of metal, are the most straightforward to synthesize. For this compound, this would involve reacting it with a salt of a single transition metal.

Heterometallic complexes , which contain two or more different metal ions, are more challenging to synthesize but offer the potential for creating materials with unique catalytic or magnetic properties. nih.gov The synthesis of heterobimetallic porphyrin complexes can be approached by using large, expanded porphyrins that can accommodate two metal ions within their core. nih.gov Alternatively, strategies for linking multiple porphyrin units, each containing a different metal, have been developed. For example, a trisporphyrin system has been used to create both homo- and heterotrimetallic complexes of Mn(III), Fe(III), Ni(II), Cu(II), and Zn(II). nih.gov The robust nature of these protocols suggests they could be adapted for carboxylated porphyrins like this compound, using the carboxylate groups as linking points for a second, different metal ion. acs.org

A general synthetic route for a heterometallic complex might involve first synthesizing a monometallic this compound complex and then using the peripheral carboxylate groups to coordinate a second metal ion, forming a coordination polymer or a discrete multinuclear complex. acs.org

Electronic Structure and Reactivity of Metal-Pentacarboxylporphyrin I Complexes

Spin States and Redox Properties

The spin state of the metal center in this compound complexes is a crucial determinant of their magnetic and catalytic properties. The chelation of a metal ion can lead to different spin states, which in turn affects the reactivity of the complex. For instance, the stabilization of a low-spin Co(I) state in a cobalt tetraphenylporphyrin/Cu(100) system, which has no unpaired electrons in its valence shell, has been shown to be pivotal in altering its reactivity towards small molecules like NO and NO₂. rsc.org This highlights that the reactivity is not solely governed by the presence of unpaired electrons in the Co(II) state. rsc.org

The redox properties of these complexes, which describe their ability to accept or donate electrons, are fundamental to their function in electron transfer processes. The oxidation and reduction potentials are influenced by the central metal and the peripheral substituents on the porphyrin ring. For example, in a series of para-substituted tetraphenylporphine carbonyl complexes of Ruthenium(II), two one-electron oxidations were observed, with the first step ranging from 0.74 to 0.86 V and the second from 1.18 to 1.27 V. bowdoin.edu A one-electron reduction process for the same series was found to be in the range of -1.35 to -1.24 V. bowdoin.edu The presence of electron-donating or electron-withdrawing groups on the porphyrin periphery can shift these potentials. For instance, strong electron-donating dendrons on a zinc porphyrin core can cause a cathodic shift in the porphyrin ring oxidation potential. rsc.org

The following table summarizes the redox potential ranges for a series of Ruthenium(II) tetraphenylporphine carbonyl complexes, providing insight into how the electronic nature of the porphyrin complex influences its redox behavior.

Table 1: Redox Potentials of Ruthenium(II) Tetraphenylporphine Carbonyl Complexes

| Redox Process | Potential Range (V) |

|---|---|

| First One-Electron Oxidation | 0.74 to 0.86 |

| Second One-Electron Oxidation | 1.18 to 1.27 |

Data sourced from Rillema, D. P., et al. (1980). bowdoin.edu

Ligand Dynamics and their Influence on Complex Structure

The interaction between the central metal and the porphyrin ligand is a key factor in determining the electronic structure. The ionicity of the porphyrin center has been shown to increase in the order from N-H to N-Cu to N-Zn to N-Mg to the iminic N:. rsc.org Simultaneously, the covalency with peripheral substituents increases, which compensates for the buildup of high charge density at the coordinated nitrogen sites. rsc.org This interplay between the metal-ligand covalency and the π-hybridization across the entire molecule is crucial for the versatile functions of porphyrins. rsc.org

Supramolecular Assembly through Coordination Interactions

The carboxylate groups of this compound provide ideal coordination sites for metal ions, facilitating the construction of intricate supramolecular architectures. This self-assembly process, driven by non-covalent interactions, allows for the creation of highly ordered materials with emergent properties.

Self-Assembly into Ordered Architectures

The spontaneous organization of molecular building blocks is a powerful strategy for producing materials with precise control over their molecular organization. nih.gov Porphyrin molecules, due to their π-conjugated structure and peripheral functional groups, readily self-assemble in solution through various non-covalent interactions, including π-π stacking, electrostatic interactions, hydrogen bonding, and coordination. mdpi.com

The interaction of porphyrins with other molecules, such as surfactants, can lead to the formation of diverse supramolecular structures, including J- and H-aggregates. nih.gov In H-aggregates, porphyrin molecules are arranged in a face-to-face columnar structure, while in J-aggregates, they exhibit a displaced, ladder-like arrangement. nih.gov The formation of these aggregates can be influenced by factors such as the concentration of the components and the nature of the solvent. nih.govnih.gov For instance, time-resolved studies of zinc(II) meso-tetrakis(4-carboxyphenyl)porphyrin at a liquid-liquid interface have shown the initial formation of kinetically favored J-type nanostructures, which then transform into thermodynamically stable H-type nanostructures. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Porphyrins, with their rigid structure and functionalizable periphery, are excellent candidates for use as organic linkers in MOFs. nih.govrsc.org The resulting porphyrin-based MOFs combine the properties of both porphyrins (e.g., light absorption, catalytic activity) and MOFs (e.g., high surface area, tunable porosity). nih.govrsc.org

This compound, with its multiple carboxylic acid groups, can act as a multidentate ligand, coordinating to metal centers to form robust and porous frameworks. nih.gov The choice of metal cation and the synthesis conditions can direct the formation of different inorganic secondary building units (SBUs), leading to a variety of network topologies. nih.gov For example, the reaction of a tetracatechol-functionalized porphyrin with different M(III) cations (Fe, Al, In) resulted in three distinct MOF phases with different SBUs (1D chain, 4-connected dimeric unit, and 6-connected trimeric unit). nih.gov

Coordination polymers are another class of materials formed through the self-assembly of metal ions and organic ligands. nih.govmdpi.com Similar to MOFs, the properties of coordination polymers can be tailored by the choice of the building blocks. nih.govlabpartnering.org The incorporation of this compound into coordination polymers can lead to materials with interesting photophysical and catalytic properties. For instance, porphyrin-based MOFs have shown great potential in photocatalytic applications, such as CO₂ reduction, due to their ability to absorb light and facilitate charge separation and transfer. mdpi.comrsc.org The immobilization of porphyrins within a framework structure can also enhance their photostability. researchgate.net

The following table provides examples of porphyrin-based MOFs and highlights the diversity of structures and applications arising from the combination of porphyrins and metal ions.

Table 2: Examples of Porphyrin-Based Metal-Organic Frameworks

| MOF Name | Metal Ion/Cluster | Porphyrin Ligand | Key Feature/Application | Reference |

|---|---|---|---|---|

| MOF-525 | Zr-oxide cluster | Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Adsorption of organic pollutants | nih.gov |

| MOF-545 | Zr-oxide cluster | TCPP in a different geometry | Higher adsorption kinetic rate than MOF-525 | nih.gov |

| Not specified | Fe(III), Al(III), In(III) | Tetracatechol-functionalized porphyrin | Structural diversity based on metal ion and synthesis conditions | nih.gov |

Future Research Directions and Emerging Trends for Pentacarboxylporphyrin I

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand the mechanisms by which Pentacarboxylporphyrin I functions in various applications, researchers are increasingly turning to advanced characterization techniques. researchgate.netmpg.de In situ and operando studies, which allow for the observation of the molecule in real-time under reaction conditions, are particularly crucial. researchgate.netmpg.denih.gov Techniques such as in situ scanning transmission X-ray microscopy, Raman spectroscopy, and X-ray absorption spectroscopy provide invaluable insights into the structural and electronic changes that this compound undergoes during catalytic or photodynamic processes. researchgate.netnih.govresearchgate.net These studies are essential for establishing clear links between the catalyst's structure and its activity, paving the way for the rational design of next-generation systems. nih.gov The development of specialized reaction cells that enable the combination of multiple in situ techniques is a key area of focus. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new porphyrin-based materials. acs.org By analyzing large datasets of porphyrin structures and their properties, ML models can predict the characteristics of novel porphyrins, including this compound derivatives, with high accuracy. acs.orgnih.gov This data-driven approach can accelerate the identification of candidates with tailored properties for specific applications, such as catalysis or medicine. nih.govnih.gov Interpretable AI models are also being developed to provide a deeper understanding of the complex structure-property relationships in porphyrins. acs.orgnih.gov These computational tools can guide synthetic efforts, focusing resources on the most promising molecular designs. researchgate.net

Exploration of New Catalytic Transformations

The catalytic potential of this compound and its metal complexes is a significant area of ongoing research. nih.gov Scientists are exploring their use in a variety of organic transformations, building on the known ability of metalloporphyrins to catalyze reactions such as hydrocarbon oxidation and epoxidation. nih.govbohrium.comthieme-connect.de Future work will likely focus on expanding the scope of these catalytic activities to include new and challenging transformations. This includes the development of photocatalytic systems that can harness light energy to drive chemical reactions, offering a green and sustainable approach to chemical synthesis. nih.gov The immobilization of this compound on solid supports to create recyclable heterogeneous catalysts is another promising direction. nih.gov

Design of Next-Generation Functional Materials Utilizing this compound

The unique photophysical and electronic properties of this compound make it an excellent building block for the creation of advanced functional materials. researchgate.net Researchers are exploring its incorporation into various architectures, such as metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and nanoparticles. thieme-connect.deresearchgate.netresearchgate.net These materials can exhibit enhanced properties compared to the individual porphyrin molecules, leading to applications in areas like gas storage, separation, and sensing. The ability to tune the properties of these materials by modifying the structure of the porphyrin or the linking units opens up a vast design space for next-generation functional materials.

Interdisciplinary Research Avenues and Collaborative Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.